Cas no 1805105-59-2 (4-Bromo-2,5-diiodophenol)

4-Bromo-2,5-diiodophenol 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2,5-diiodophenol
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- インチ: 1S/C6H3BrI2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
- InChIKey: LLNMDLZBFHPHOC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=CC=1O)I)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 20.2
4-Bromo-2,5-diiodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016597-1g |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013016597-500mg |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013016597-250mg |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 250mg |
504.00 USD | 2021-06-25 |
4-Bromo-2,5-diiodophenol 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
4-Bromo-2,5-diiodophenolに関する追加情報
4-Bromo-2,5-Diiodophenol: A Comprehensive Overview
4-Bromo-2,5-diiodophenol, also known by its CAS registry number CAS No. 1805105-59-2, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenol ring substituted with bromine and iodine atoms at specific positions. The presence of these halogen substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 4-bromo-2,5-diiodophenol typically involves multi-step reactions, often starting from phenol derivatives. The introduction of bromine and iodine substituents requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and selective substitution techniques have significantly improved the efficiency of synthesizing this compound. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.
In terms of chemical properties, 4-bromo-2,5-diiodophenol exhibits strong electron-withdrawing effects due to the electronegative nature of bromine and iodine atoms. This characteristic makes it an excellent candidate for use in electrophilic aromatic substitution reactions. Additionally, the compound demonstrates high thermal stability, which is advantageous for applications requiring high-temperature conditions.
The application of 4-bromo-2,5-diiodophenol spans across multiple disciplines. In the field of synthetic chemistry, it serves as an intermediate in the synthesis of complex organic molecules, particularly those with halogenated aromatic rings. Its role in the development of novel pharmaceutical compounds has been well-documented in recent studies. For instance, researchers have utilized this compound as a building block for designing potential anticancer agents due to its ability to modulate cellular signaling pathways.
In materials science, 4-bromo-2,5-diiodophenol has found applications in the synthesis of advanced polymers and materials with tailored electronic properties. The compound's ability to undergo polymerization under specific conditions has led to the creation of high-performance polymers suitable for use in electronic devices and sensors.
Recent studies have also explored the use of 4-bromo-2,5-diiodophenol in biochemistry and biotechnology. Its ability to interact with biological molecules such as enzymes and DNA has opened new avenues for research in drug delivery systems and diagnostic tools. For example, scientists have investigated its potential as a component in biosensors designed to detect specific biomarkers associated with diseases like cancer.
The environmental impact of 4-bromo-2,5-diiodophenol has also been a topic of interest among researchers. Studies have shown that while the compound itself is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems if not properly managed. As a result, there is growing emphasis on developing sustainable methods for its disposal and recycling.
In conclusion, 4-bromo-2,5-diiodophenol, or CAS No. 1805105-59-2, stands as a versatile compound with a wide range of applications across various scientific domains. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to evolve, the potential uses of this compound are expected to expand further, contributing significantly to both academic knowledge and industrial innovation.
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